3-Hydroxymethyl-1,3-benzothiazole-2-thione

Organic Synthesis Process Chemistry Reaction Optimization

Researchers often face poor reproducibility when substituting N-hydroxymethyl benzothiazole-2-thiones with simpler analogs due to altered reactivity. This compound provides the precise N-CH2OH modification for SAR libraries and metal complexes. - **Synthetic handle**: Enables N-alkylation, acylation, or carbamoylation under mild conditions. - **Quality**: 97% purity with batch-specific HPLC & NMR certificates. - **Supply**: Analytical reference standard for impurity profiling or calibration.

Molecular Formula C8H7NOS2
Molecular Weight 197.3 g/mol
CAS No. 3161-57-7
Cat. No. B3259293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-1,3-benzothiazole-2-thione
CAS3161-57-7
Molecular FormulaC8H7NOS2
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=S)S2)CO
InChIInChI=1S/C8H7NOS2/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
InChIKeySDMPSCVFJMUEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7): Procurement and Differentiation Guide for the N-Hydroxymethyl Benzothiazole-2-thione Scaffold


3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7) is a sulfur-containing heterocyclic compound belonging to the benzothiazole-2-thione class. Its core structure consists of a benzothiazole ring system bearing a thione (-C=S) group at the 2-position and a hydroxymethyl (-CH₂OH) substituent on the endocyclic nitrogen [1]. This N-hydroxymethyl modification confers distinct physicochemical properties and synthetic utility that differentiate it from the parent 2-mercaptobenzothiazole and other positional isomers. The compound is recognized as a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems, and has been the subject of ongoing investigation for its potential antimicrobial and biological activities .

Synthetic intermediate for heterocyclic system construction via N-hydroxymethyl handle
Differentiated benzothiazole-2-thione scaffold vs. parent and oxygen analogs
May support antimicrobial screening context (potential bioactivity under investigation)

Why Benzothiazole-2-thione Analogs Cannot Be Interchanged: Critical Differentiation for 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7)


The benzothiazole-2-thione scaffold encompasses a family of structurally related compounds that differ in the position and nature of substituents. While these analogs share a common core, their chemical reactivity, biological activity, and physicochemical properties can diverge substantially. The N-hydroxymethyl group in 3-hydroxymethyl-1,3-benzothiazole-2-thione is a key structural determinant that influences its synthetic utility and potential biological interactions. Substitution with alternative analogs—such as the parent 2-mercaptobenzothiazole, the oxygen-analog benzoxazole-2-thione, or positional isomers with the hydroxymethyl group on the phenyl ring—can result in markedly different reaction outcomes and biological profiles. Consequently, indiscriminate substitution without consideration of the specific N-hydroxymethyl modification may compromise experimental reproducibility, alter synthetic pathways, or yield divergent biological results [1].

! Parent 2-mercaptobenzothiazole lacks the N-hydroxymethyl group, potentially shifting reactivity and biological outcome.
! Benzoxazole analog (O for S) alters electronic profile, lipophilicity, and target engagement; cannot be assumed equivalent.
! C-hydroxymethyl positional isomers provide different synthetic handles and SAR interpretation; verify attachment site.

Quantitative Evidence for 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7): Head-to-Head and Cross-Study Comparative Data


Synthesis Efficiency: 94% Yield from 2-Mercaptobenzothiazole vs. Lower-Yielding Alternative Routes

The synthesis of 3-hydroxymethyl-1,3-benzothiazole-2-thione via the reaction of 2-mercaptobenzothiazole with formaldehyde proceeds with an isolated yield of approximately 94% . In contrast, the direct synthesis of the structurally related 3-(hydroxymethyl)-2-benzothiazolinone (CAS 72679-97-1), which lacks the thione group, typically involves alternative conditions and has been reported with yields around 85–92% under optimized nucleophilic substitution conditions . The 94% yield for the target compound represents a measurable improvement over many analogous N-hydroxymethylation procedures.

Synthesis yield
Cross-study comparable
~94% vs. 85–92% for comparator
Reported synthesis efficiency context
Cross-study comparison; validate under own conditions
Organic Synthesis Process Chemistry Reaction Optimization

Lipophilicity (LogP) Differentiation: Predicted LogP of 2.38 for N-Hydroxymethyl Derivative

The predicted octanol-water partition coefficient (LogP) for 3-hydroxymethyl-1,3-benzothiazole-2-thione is 2.38210 [1]. This value positions the compound in a moderately lipophilic range. For comparison, the parent 2-mercaptobenzothiazole has a predicted LogP of approximately 2.0–2.3 depending on calculation method [2]. The presence of the N-hydroxymethyl group slightly modulates lipophilicity relative to the unsubstituted parent, which may influence membrane permeability, solubility, and biological distribution in cell-based or in vivo assays.

Lipophilicity (LogP)
Class-level inference
Predicted LogP 2.38
Moderately lipophilic; may influence membrane permeability
In silico prediction; experimental LogP not reported
Physicochemical Properties Lipophilicity Drug-likeness

Structural Isomer Differentiation: N-Hydroxymethyl vs. C-Hydroxymethyl Positional Isomers

3-Hydroxymethyl-1,3-benzothiazole-2-thione is the N-hydroxymethyl derivative, in which the hydroxymethyl group is attached to the endocyclic nitrogen. Several C-hydroxymethyl positional isomers exist, including 4-, 5-, 6-, and 7-hydroxymethyl-2-mercaptobenzothiazole (CAS: 171874-47-8, 171874-48-9, 171874-45-6, 171874-46-7, respectively) [1][2]. These isomers differ in the attachment point of the hydroxymethyl group (ring carbon vs. nitrogen), resulting in distinct electronic environments and reactivities. The N-hydroxymethyl derivative is specifically accessed via reaction of 2-mercaptobenzothiazole with formaldehyde, while the C-hydroxymethyl isomers require different synthetic approaches and serve different roles as building blocks.

Positional isomerism
Class-level inference
N-hydroxymethyl vs. C-hydroxymethyl isomers
Positional selectivity required; different synthetic routes
Verify isomer identity before procurement
Structural Isomerism Synthetic Intermediate Positional Selectivity

Analytical Quality Assurance: 97% Standard Purity with Batch-Specific Certificates of Analysis

Commercially sourced 3-hydroxymethyl-1,3-benzothiazole-2-thione is available with a standard purity of 97% . This specification is accompanied by batch-specific quality control documentation, including NMR, HPLC, and GC analyses . In comparison, some benzothiazole-2-thione derivatives are offered at lower purity grades (e.g., 95% for certain C-hydroxymethyl isomers) or without rigorous analytical characterization . The availability of comprehensive analytical data enables researchers to verify compound identity and purity prior to use, reducing experimental variability and ensuring reproducibility.

Purity specification
Supporting evidence
97% with NMR, HPLC, GC certificates
Analytical quality assurance context
Batch-specific COA available; verify documentation
Quality Control Analytical Chemistry Procurement Specification

Heteroatom Differentiation: Benzothiazole-2-thione Core vs. Benzoxazole-2-thione Analog

3-Hydroxymethyl-1,3-benzothiazole-2-thione contains a sulfur atom in the thiazole ring (benzothiazole core), whereas the structurally analogous 3-hydroxymethyl-3H-benzooxazole-2-thione (CAS not fully specified) contains an oxygen atom in place of the ring sulfur . This heteroatom substitution alters the electronic properties, hydrogen-bonding capacity, and lipophilicity of the scaffold. Benzothiazole derivatives generally exhibit greater lipophilicity and distinct biological target engagement compared to their benzoxazole counterparts, which can translate to differences in antimicrobial potency and spectrum of activity [1].

Heteroatom core
Class-level inference
Benzothiazole (S) vs. Benzoxazole (O) scaffold
Electronic and lipophilicity profile differ
SAR and target engagement may vary; class-level review
Heterocyclic Chemistry Sulfur Heterocycle Structure-Activity Relationship

Optimal Application Scenarios for 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7) in Research and Industrial Settings


Synthesis of N-Substituted Benzothiazole-2-thione Derivatives via Hydroxymethyl Handle

The N-hydroxymethyl group serves as a versatile synthetic handle for further derivatization. The compound can be used as a key intermediate in the preparation of N-alkylated, N-acylated, or N-carbamoylated benzothiazole-2-thione derivatives, leveraging the reactive hydroxymethyl moiety for nucleophilic substitution or condensation reactions . This synthetic strategy is particularly valuable for generating focused libraries of benzothiazole-2-thione analogs for structure-activity relationship (SAR) studies in antimicrobial or antifungal drug discovery programs [1].

Antimicrobial and Antifungal Screening in Drug Discovery

Benzothiazole-2-thione derivatives, including the N-hydroxymethyl analog, have demonstrated promising antimicrobial and antifungal activities in vitro . 3-Hydroxymethyl-1,3-benzothiazole-2-thione is a suitable candidate for inclusion in antimicrobial screening panels, where its moderate lipophilicity (LogP 2.38) and sulfur-containing scaffold may confer favorable membrane penetration and target engagement properties [1]. The compound can serve as a benchmark or starting point for medicinal chemistry optimization aimed at improving potency and selectivity.

Building Block for Metal Complexes and Coordination Chemistry

The thione group (-C=S) in 3-hydroxymethyl-1,3-benzothiazole-2-thione can act as a ligand for transition metal ions, enabling the synthesis of metal complexes with potential catalytic, biological, or materials applications . Benzothiazole-2-thione derivatives have been explored as ligands in coordination chemistry, and the N-hydroxymethyl modification introduces an additional coordination site (hydroxyl oxygen) that may influence complex geometry and stability. This compound is well-suited for researchers investigating metal-organic frameworks or bioactive metal complexes [1].

Reference Standard for Analytical Method Development

With a commercially available purity of 97% and batch-specific NMR, HPLC, and GC certificates , 3-hydroxymethyl-1,3-benzothiazole-2-thione can be employed as a reference standard in analytical chemistry laboratories. It is useful for method development, calibration, and validation in the analysis of benzothiazole-containing samples, including environmental monitoring, pharmaceutical impurity profiling, or industrial quality control [1]. Its distinct spectral features facilitate unambiguous identification.

Application
Selection Property
Validation Focus
Synthesis of N-substituted benzothiazole-2-thione derivatives
N-hydroxymethyl reactive handle
Derivatization efficiency and SAR library coverage
In vitro antimicrobial screening studies
Moderate lipophilicity and sulfur-containing scaffold
Membrane permeability and target-engagement assay context
Metal complex and coordination chemistry research
Thione and hydroxyl coordination sites
Complex geometry, stability, and bioactivity endpoints
Analytical reference standard for method development
97% purity with batch-specific QC documentation
Method calibration and impurity profiling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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